molecular formula C19H26 B13774282 Methylbis(1-methylpropyl)naphthalene CAS No. 85650-84-6

Methylbis(1-methylpropyl)naphthalene

Cat. No.: B13774282
CAS No.: 85650-84-6
M. Wt: 254.4 g/mol
InChI Key: UGFOUDPXHCZMLX-UHFFFAOYSA-N
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Description

Methylbis(1-methylpropyl)naphthalene is an organic compound with the molecular formula C19H26 It is a derivative of naphthalene, characterized by the presence of methyl and 1-methylpropyl groups attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylbis(1-methylpropyl)naphthalene typically involves Friedel-Crafts alkylation reactions. In this process, naphthalene is reacted with alkylating agents such as alkyl halides in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl3). The reaction conditions often include anhydrous environments and controlled temperatures to ensure the desired substitution on the naphthalene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions allows for efficient production. The choice of catalysts and solvents is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methylbis(1-methylpropyl)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, aluminum chloride (AlCl3)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Alkylated naphthalene derivatives

Scientific Research Applications

Methylbis(1-methylpropyl)naphthalene is a naphthalene derivative with two methylpropyl groups attached to the naphthalene structure. Its unique structure, due to the dual alkyl substitution, enhances its hydrophobicity and alters its reactivity compared to simpler naphthalenes. While direct and extensive research specifically focused on the applications of this compound is limited, information regarding similar naphthalene derivatives can provide insight into its potential uses.

Potential Applications Based on Naphthalene Derivatives

  • Pharmaceutical Research: 1-Methyl-aminomethyl naphthalene is a chemical compound applicable in pharmaceutical research, specifically in the synthesis of terbinafine hydrochloride, an antifungal medication . It acts as a key intermediate in converting precursor compounds into the final product . The synthesis involves chemical reactions like condensation, cyclization, and hydrochloride salt formation .
  • Organic Synthesis: Naphthalene derivatives find use in organic synthesis due to their properties . 1-Methyl-aminomethyl naphthalene can be used as a reagent in forming key functional groups .
  • Materials Science: 1-Methyl-aminomethyl naphthalene has excellent thermal stability and resistance to degradation, making it suitable for application in materials science .
  • Antimicrobial Properties: Some studies suggest that this compound may have antimicrobial properties.

Toxicological Effects

Studies have indicated that naphthalene derivatives can exhibit toxicological effects, particularly through inhalation exposure, leading to respiratory toxicity, including airway inflammation and damage to lung epithelial cells. Therefore, handling requires caution .

Mechanism of Action

The mechanism of action of Methylbis(1-methylpropyl)naphthalene involves its interaction with molecular targets through various pathways. The compound can bind to specific receptors or enzymes, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Methylbis(1-methylpropyl)naphthalene: C19H26

    Naphthalene: C10H8

    1-Methylnaphthalene: C11H10

    2-Methylnaphthalene: C11H10

Uniqueness

This compound is unique due to the presence of both methyl and 1-methylpropyl groups on the naphthalene ring. This structural feature imparts distinct chemical properties and reactivity compared to other naphthalene derivatives.

Biological Activity

Methylbis(1-methylpropyl)naphthalene is a complex organic compound belonging to the naphthalene family, characterized by its dual alkyl substitution which enhances its hydrophobicity and alters its reactivity compared to simpler naphthalenes. This article explores the biological activity of this compound, focusing on its toxicological effects, potential therapeutic properties, and metabolic pathways.

  • Molecular Formula : C₁₈H₂₄
  • Molecular Weight : 234.36 g/mol
  • Solubility : Soluble in organic solvents, slightly soluble in water

The structure of this compound consists of a naphthalene core with two methylpropyl groups attached, significantly influencing its chemical properties and biological activities.

Respiratory Toxicity

Naphthalene derivatives, including this compound, have been associated with respiratory toxicity. Studies indicate that exposure can lead to airway inflammation and damage to lung epithelial cells. Inhalation exposure has been particularly noted for causing significant health risks, including:

  • Airway Inflammation : Inflammation of the airways due to reactive metabolites.
  • Lung Damage : Direct cytotoxic effects on lung epithelial cells leading to compromised respiratory function.

Case Studies

A notable case involving naphthalene poisoning illustrates the potential dangers associated with compounds in this class. A 29-year-old female ingested mothballs containing naphthalene, resulting in severe hemolysis and methemoglobinemia. The management included intravenous methylene blue and renal replacement therapy, highlighting the critical nature of exposure management .

Antimicrobial Properties

Preliminary studies suggest that this compound may exhibit antimicrobial properties, although specific research on this compound is limited compared to its simpler analogs like naphthalene and 1-methylnaphthalene. The structural complexity may contribute to distinct biological activities not observed in less substituted counterparts.

Metabolic Pathways

The metabolism of this compound involves activation through cytochrome P450 enzymes, leading to the formation of reactive intermediates capable of binding to cellular macromolecules. This metabolic activation is crucial for understanding both the toxicological effects and potential therapeutic applications of the compound:

  • Metabolic Activation : Conversion into hydroxylated derivatives or naphthoquinones depending on reaction conditions.
  • Reactive Intermediates : These intermediates can lead to toxicity through covalent binding with proteins and nucleic acids .

Comparative Analysis with Related Compounds

The biological activity of this compound can be contextualized by comparing it with other naphthalene derivatives:

Compound NameMolecular FormulaUnique Features
NaphthaleneC₁₀H₈Simple structure; used as a moth repellent
1-MethylnaphthaleneC₁₁H₁₀Exhibits different biological activities
2-MethylnaphthaleneC₁₁H₁₀More toxic than 1-methylnaphthalene
1,2-DimethylnaphthaleneC₁₂H₁₂Increased steric hindrance affects reactivity

This table illustrates how the dual alkyl substitution in this compound enhances its hydrophobicity and alters its reactivity compared to simpler naphthalenes.

Properties

CAS No.

85650-84-6

Molecular Formula

C19H26

Molecular Weight

254.4 g/mol

IUPAC Name

1,2-di(butan-2-yl)-3-methylnaphthalene

InChI

InChI=1S/C19H26/c1-6-13(3)18-15(5)12-16-10-8-9-11-17(16)19(18)14(4)7-2/h8-14H,6-7H2,1-5H3

InChI Key

UGFOUDPXHCZMLX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=C(C2=CC=CC=C2C=C1C)C(C)CC

Origin of Product

United States

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